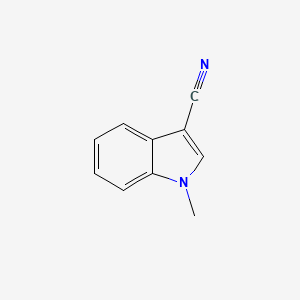

1-Méthyl-1H-indole-3-carbonitrile

Vue d'ensemble

Description

Le 1-méthyl-1H-indole-3-carbonitrile est un composé organique appartenant à la famille des indoles. Les indoles sont des composés hétérocycliques largement reconnus pour leur présence dans divers produits naturels et pharmaceutiques. La structure du this compound se compose d'un cycle benzénique fusionné à un cycle pyrrole, avec un groupe méthyle sur l'atome d'azote et un groupe nitrile sur le troisième atome de carbone du cycle indole.

Applications De Recherche Scientifique

1-methyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Medicine: Research on 1-methyl-1H-indole-3-carbonitrile includes its potential as an anticancer, antiviral, and antimicrobial agent.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1-methyl-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations can include changes in cellular function and responses to external stimuli .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and dependent on the specific context of use .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le 1-méthyl-1H-indole-3-carbonitrile peut être synthétisé par plusieurs méthodes. Une approche courante implique la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en présence d'un catalyseur acide. Par exemple, la réaction de la phénylhydrazine avec l'acétone en présence d'acide chlorhydrique peut donner du this compound .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du this compound implique souvent des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à haute pression, de catalyseurs avancés et de systèmes à écoulement continu pour garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-méthyl-1H-indole-3-carbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en un groupe amine.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier aux positions C-2 et C-3.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont souvent utilisés.

Substitution : Des réactifs électrophiles tels que les halogènes, les groupes nitro et les acides sulfoniques peuvent être utilisés en conditions acides ou basiques.

Principaux produits formés

Oxydation : Dérivés oxydés du cycle indole.

Réduction : Dérivés aminés du this compound.

Substitution : Divers dérivés indoles substitués selon l'électrophile utilisé.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de précurseur pour la synthèse de dérivés indoles et de composés hétérocycliques plus complexes.

Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux récepteurs en raison de sa similitude structurelle avec les dérivés indoles naturels.

Médecine : La recherche sur le this compound comprend son potentiel comme agent anticancéreux, antiviral et antimicrobien.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, inhibant leur activité ou modifiant leur fonction. Par exemple, il peut inhiber les protéines kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la régulation. Le groupe nitrile peut également participer à des liaisons hydrogène et à d'autres interactions, contribuant à son activité biologique .

Comparaison Avec Des Composés Similaires

Composés similaires

1H-indole-3-carbaldéhyde : Structure similaire mais avec un groupe aldéhyde au lieu d'un groupe nitrile.

Acide 1-méthyl-1H-indole-3-acétique : Contient un groupe acide acétique sur le troisième carbone.

Acide 1H-indole-3-carboxylique : Présente un groupe acide carboxylique sur le troisième carbone.

Unicité

Le 1-méthyl-1H-indole-3-carbonitrile est unique en raison de la présence du groupe nitrile, qui confère une réactivité chimique et une activité biologique distinctes. Le groupe nitrile peut subir des réactions spécifiques que d'autres groupes fonctionnels ne peuvent pas, ce qui rend ce composé précieux pour les applications de synthèse et de recherche ciblées.

Propriétés

IUPAC Name |

1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367996 | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24662-37-1 | |

| Record name | 1-Methylindole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)